molecular formula C9H11NO4 B8358890 1-(3-Methoxyphenyl)-2-nitroethanol

1-(3-Methoxyphenyl)-2-nitroethanol

Cat. No. B8358890
M. Wt: 197.19 g/mol
InChI Key: JMSCBFOLZGXSIY-UHFFFAOYSA-N
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Patent
US08148400B2

Procedure details

A suspension of 2-nitro-1-(3-methoxyphenyl)ethanol (688 mg, 3.49 mmol), PtO2 (160 mg) in MeOH (10 mL) was pressurized to 40 psi H2 and shaken in a Parr shaker overnight. The reaction was depressurized, filtered through Celite, concentrated, purified by flash chromatography (0-100% EtOAc:hexane) to afford 169 mg of the product as an oil: 1H NMR (400 MHz, CDCl3) δ ppm 7.24 (t, J=7.96 Hz, 1H), 6.85-6.93 (m, 2H), 6.80 (m, 1H), 4.60 (dd, J=7.83, 4.04 Hz, 1H), 3.79 (s, 3H), 2.96 (dd, J=12.76, 3.92 Hz, 1H), 2.79 (dd, J=12.76, 7.71 Hz, 1H), 2.19 (s, 3H).
Quantity
688 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
160 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([CH2:4][CH:5]([C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([O:13][CH3:14])[CH:8]=1)[OH:6])([O-])=O>CO.O=[Pt]=O>[NH2:1][CH2:4][CH:5]([C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([O:13][CH3:14])[CH:8]=1)[OH:6]

Inputs

Step One
Name
Quantity
688 mg
Type
reactant
Smiles
[N+](=O)([O-])CC(O)C1=CC(=CC=C1)OC
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
160 mg
Type
catalyst
Smiles
O=[Pt]=O

Conditions

Stirring
Type
CUSTOM
Details
shaken in a Parr shaker overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (0-100% EtOAc:hexane)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NCC(O)C1=CC(=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 169 mg
YIELD: CALCULATEDPERCENTYIELD 29%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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